

Application Notes and Protocols for Silicon-28 in Spintronics

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Compound of Interest

Compound Name: Silicon-28

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Introduction

The field of spintronics, which harnesses the intrinsic spin of the electron in addition to its charge, holds immense promise for the development of next-generation information processing technologies, including quantum computing. A significant challenge in spintronics is the preservation of quantum information, which is susceptible to decoherence from the surrounding environment. In silicon-based spintronic devices, a primary source of decoherence is the presence of the ^{29}Si isotope, which possesses a nuclear spin that creates a fluctuating magnetic environment.

Isotopically enriched **Silicon-28** (^{28}Si), being a spin-zero nucleus, provides a "semiconductor vacuum" that minimizes this magnetic noise, thereby dramatically extending the coherence times of electron spin qubits.^{[1][2][3][4][5]} This enhanced coherence is a critical requirement for building scalable and fault-tolerant quantum computers.^{[6][7]} Furthermore, highly enriched ^{28}Si exhibits superior thermal conductivity compared to natural silicon, which is beneficial for heat dissipation in densely packed electronic devices.^{[8][9][10][11][12]}

These application notes provide an overview of the use of ^{28}Si in spintronics, with a focus on quantum computing applications. Detailed protocols for the fabrication of ^{28}Si -based devices and the manipulation of spin qubits are also presented.

Key Applications of Silicon-28 in Spintronics

The primary application of isotopically enriched ^{28}Si in spintronics is in the development of solid-state quantum processors. The long coherence times enabled by ^{28}Si are crucial for performing complex quantum algorithms. Key application areas include:

- **Quantum Computing:** ^{28}Si is an ideal host material for various types of spin qubits, including donor-based qubits (e.g., phosphorus-31 or bismuth donors) and quantum dot qubits.^{[1][13][14][15]} The absence of nuclear spin in the ^{28}Si lattice protects the delicate quantum states of these qubits from decoherence.^{[8][9][11][12]}
- **Quantum Sensing:** The long coherence of spins in ^{28}Si can be exploited for highly sensitive magnetic field sensors.
- **Advanced Semiconductor Devices:** The improved thermal conductivity of ^{28}Si makes it a promising material for next-generation semiconductor chips, particularly for applications in artificial intelligence and high-performance computing where power density is a major concern.^{[8][9][10][11][12]}

Data Presentation: Performance Metrics of Spin Qubits in Silicon

The following tables summarize key performance metrics for spin qubits in natural and isotopically enriched silicon, demonstrating the significant advantages of ^{28}Si .

Table 1: Spin Coherence Times (T_2) in Silicon

Qubit System	Silicon Isotope Composition	T2 (Hahn echo)	Reference
Phosphorus (P) donors	natural Si	240 μ s	[16]
Phosphorus (P) donors	^{28}Si (800 ppm ^{29}Si)	520 μ s	[16]
Phosphorus (P) donors	^{28}Si (enriched)	14 ms (measured), 60 ms (extrapolated)	[16]
Bismuth (Bi) donors	^{28}Si (low concentration)	up to 2.7 s	[13]
Hole spins bound to Boron	^{28}Si	10 ms	[17][18]
^{31}P nuclear spin	^{28}Si	> 180 s	[19]

Table 2: Single-Qubit and Two-Qubit Gate Fidelities in Silicon

Qubit System	Silicon Isotope Composition	Single-Qubit Gate Fidelity	Two-Qubit Gate Fidelity	Reference
Quantum dot	natural Si/SiGe	> 99%	91% (CZ gate)	[20]
Quantum dot	^{28}Si enriched FD-SOI	approaching 99.999% (target)	-	[6]
^{31}P nuclear spin	^{28}Si	High fidelities demonstrated	-	[19][21]

Table 3: Isotopic Enrichment Levels of **Silicon-28**

Enrichment Technique	Achieved ^{29}Si Concentration	Reference
Ion Implantation	< 1 ppm	[3]
Ion Implantation	7 ppm (measurement limited)	[22]
Ion Implantation & Layer Exchange	3000 ppm	[2]
Focused Ion Beam	2 ppm	[23]
Molecular Beam Epitaxy	< 0.006%	[4]
Hyperthermal energy ion beam deposition	$0.83 \times 10^{-6} \text{ mol mol}^{-1}$	[1]

Experimental Protocols

Protocol 1: Fabrication of an Isotopically Enriched ^{28}Si Layer via Ion Implantation

This protocol describes a method to create a thin, isotopically pure ^{28}Si layer on a natural silicon substrate using high-fluence ion implantation.[3][4][22]

Materials and Equipment:

- Natural silicon (natSi) wafer
- ^{28}Si ion source
- Ion implanter
- High-vacuum chamber
- Furnace for solid phase epitaxial (SPE) regrowth
- Secondary Ion Mass Spectrometry (SIMS) for characterization
- Transmission Electron Microscopy (TEM) for characterization

Procedure:

- **Substrate Preparation:** Begin with a clean natSi wafer. Standard wafer cleaning procedures should be followed to remove any organic and inorganic contaminants from the surface.
- **Ion Implantation:**
 - Mount the natSi wafer in a high-vacuum chamber.
 - Use a ^{28}Si ion source to generate a high-fluence ion beam.
 - Implant ^{28}Si ions into the natSi substrate. The implantation energy and fluence are critical parameters that need to be optimized to achieve the desired layer thickness and enrichment level while minimizing sputtering. A typical starting point could be an energy of 60 keV and a fluence of $1 \times 10^{19} \text{ cm}^{-2}$.[\[3\]](#)
- **Sputtering and Enrichment:** The high-fluence implantation process causes sputtering of the surface atoms. Due to the high concentration of incoming ^{28}Si ions, the sputtered material will be predominantly ^{29}Si and ^{30}Si , leading to an enrichment of ^{28}Si in the near-surface region.
- **Annealing for Recrystallization:** The implantation process amorphizes the silicon lattice. To restore the crystalline structure, a solid phase epitaxy (SPE) anneal is performed. A typical annealing protocol is 620°C for 10 minutes in an inert atmosphere.[\[22\]](#)
- **Characterization:**
 - Use SIMS to measure the depth profile of the silicon isotopes (^{28}Si , ^{29}Si , ^{30}Si) and confirm the enrichment level.
 - Use TEM to verify the crystalline quality of the enriched layer and to identify any residual defects.

Protocol 2: Fabrication of a Gate-Defined Quantum Dot Spin Qubit in ^{28}Si

This protocol outlines the key steps for fabricating a single-electron spin qubit in an isotopically enriched ^{28}Si quantum well.[\[24\]](#)[\[25\]](#)

Materials and Equipment:

- $^{28}\text{Si}/\text{SiGe}$ heterostructure wafer
- Electron beam lithography (EBL) system
- Atomic layer deposition (ALD) system for gate dielectrics (e.g., Al_2O_3)
- Electron beam evaporator for metal gate deposition (e.g., Ti/Pd, Al)
- Reactive ion etching (RIE) system
- Dilution refrigerator for low-temperature measurements

Procedure:

- Heterostructure Growth: Start with a high-quality $^{28}\text{Si}/\text{SiGe}$ heterostructure grown by a technique like molecular beam epitaxy. The ^{28}Si layer serves as the quantum well where the qubit will be formed.
- Ohmic Contact Formation:
 - Define the areas for source and drain ohmic contacts using optical lithography.
 - Perform an n-type ion implantation (e.g., with phosphorus or arsenic) followed by a high-temperature anneal to activate the dopants.
 - Deposit metal contacts (e.g., Ti/Pd) on the implanted regions.[\[24\]](#)
- Gate Dielectric Deposition: Deposit a thin, high-quality gate dielectric layer, such as Al_2O_3 , using ALD. This layer insulates the gate electrodes from the quantum well.[\[24\]](#)
- Gate Electrode Patterning:

- Use EBL to define the nanoscale gate electrode pattern. These gates will be used to electrostatically confine a single electron to form the quantum dot. The design typically includes plunger gates to control the dot's potential and barrier gates to control the tunnel coupling to the reservoirs.
- Deposit the gate metal (e.g., Al) using electron beam evaporation and perform a lift-off process.
- Device Screening and Quantum Information Readiness: After fabrication, the devices are screened at room temperature and then at cryogenic temperatures to ensure proper gate operation and the ability to form stable quantum dots.[\[24\]](#)

Protocol 3: Coherent Manipulation and Readout of a Single Spin Qubit

This protocol describes a typical experiment to control and measure the state of a single electron spin qubit in a ^{28}Si quantum dot.

Equipment:

- Dilution refrigerator with a base temperature < 100 mK
- Arbitrary waveform generator (AWG) for applying fast voltage pulses to the gates
- Microwave source for generating resonant magnetic fields for spin manipulation
- Low-noise current or voltage amplifier for readout
- Field-programmable gate array (FPGA) for real-time feedback and control[\[25\]](#)

Procedure:

- Initialization:
 - Cool the device down to its base temperature in the dilution refrigerator.
 - Apply appropriate DC voltages to the gates to form a quantum dot and load a single electron into it.

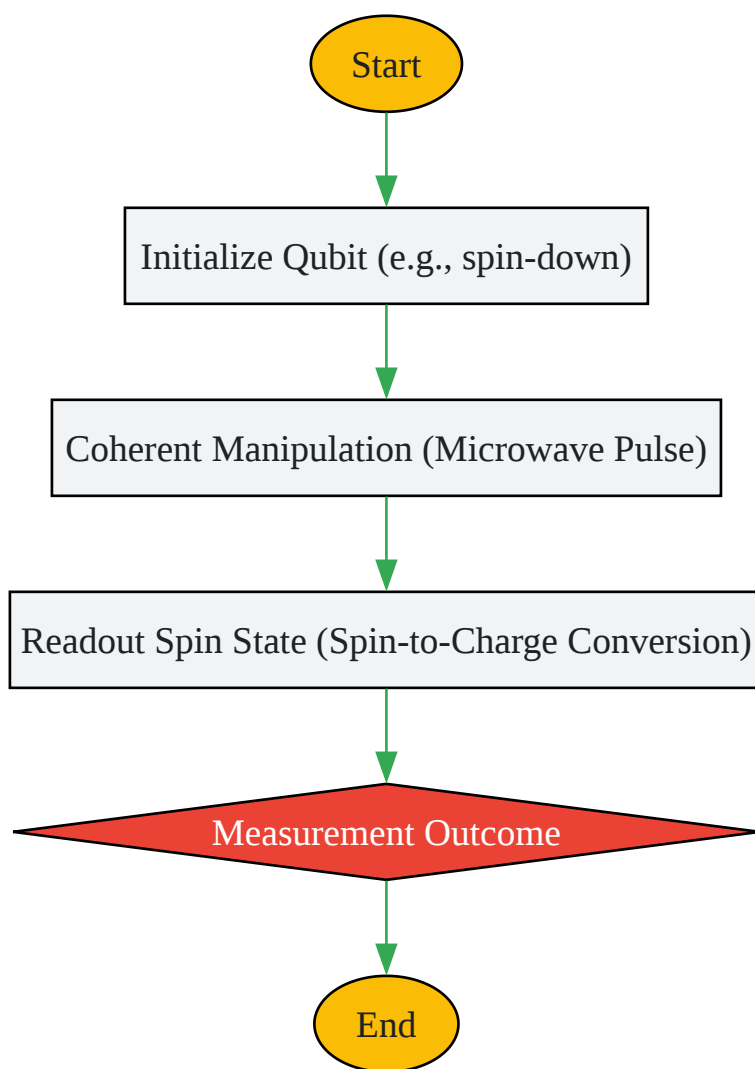
- Initialize the spin of the electron into a known state (e.g., spin-down) by aligning it with an external magnetic field.
- Coherent Manipulation (Rabi Oscillations):
 - Apply a microwave pulse at the Larmor frequency of the electron spin. The microwave field will drive coherent rotations of the spin.
 - By varying the duration of the microwave pulse, you can observe Rabi oscillations, which demonstrate coherent control over the qubit.[\[25\]](#)[\[26\]](#)
- Readout:
 - The spin state of the electron is typically read out by converting the spin information into a charge signal that can be easily measured. This is often done using a nearby single-electron transistor (SET) as a sensitive electrometer.
 - Alternatively, gate-based reflectometry can be used for a more compact readout scheme.[\[27\]](#)
 - For some specific qubits, like erbium dopants, optical single-shot readout is possible.[\[26\]](#)
 - High-fidelity single-shot readout is crucial for quantum error correction. Fidelities exceeding 99.8% have been demonstrated for nuclear spin qubits in silicon.[\[19\]](#)[\[21\]](#)
- Feedback and Calibration:
 - Due to slow drifts in the experimental setup, it is often necessary to use real-time feedback protocols to maintain the optimal operating point of the qubit.
 - FPGA-based systems can be used to periodically measure key qubit parameters (e.g., Larmor frequency, Rabi frequency) and adjust the control signals accordingly.[\[25\]](#)

Visualizations



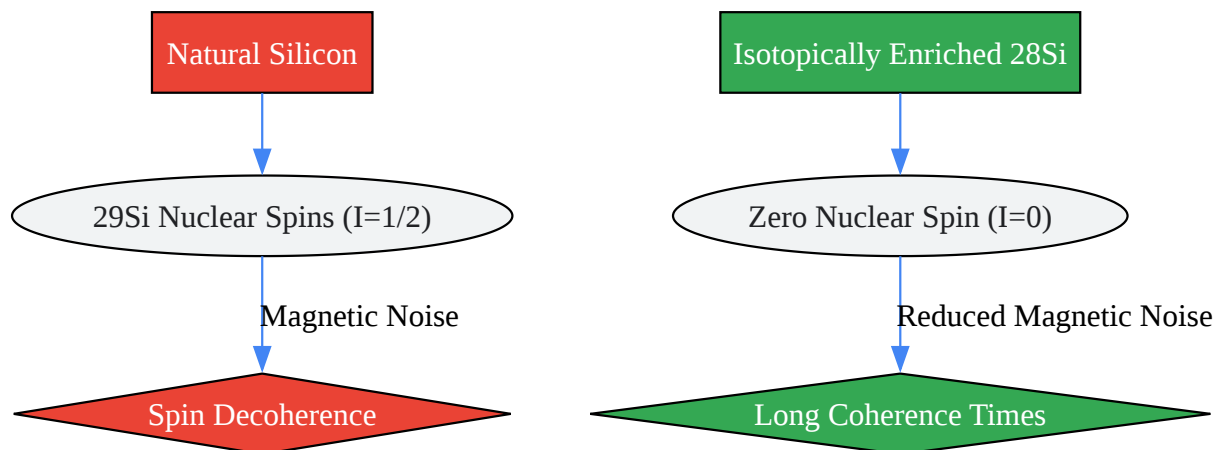
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Caption: Workflow for ^{28}Si enrichment and spintronic device fabrication.



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Caption: Logical workflow for a single-spin qubit experiment.



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